Cas no 2703781-98-8 ((2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride)

(2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride 化学的及び物理的性質
名前と識別子
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- Z5214955384
- [(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride
- (2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride
- (2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride
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- MDL: MFCD34551087
- インチ: 1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(10)4-8(6)9;/h2-4,11H,5H2,1H3;1H
- InChIKey: LVWIRYHXTBYUKL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1CNC)Cl.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 121
- トポロジー分子極性表面積: 12
(2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33049729-10.0g |
[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |
2703781-98-8 | 95% | 10g |
$3069.0 | 2023-05-03 | |
Enamine | EN300-33049729-0.05g |
[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |
2703781-98-8 | 95% | 0.05g |
$166.0 | 2023-09-04 | |
1PlusChem | 1P0280WP-250mg |
[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |
2703781-98-8 | 95% | 250mg |
$308.00 | 2024-05-08 | |
1PlusChem | 1P0280WP-100mg |
[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |
2703781-98-8 | 95% | 100mg |
$233.00 | 2024-05-08 | |
1PlusChem | 1P0280WP-2.5g |
[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |
2703781-98-8 | 95% | 2.5g |
$1067.00 | 2024-05-08 | |
Aaron | AR028151-5g |
[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |
2703781-98-8 | 95% | 5g |
$1678.00 | 2025-02-15 | |
Enamine | EN300-33049729-1.0g |
[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |
2703781-98-8 | 95% | 1g |
$714.0 | 2023-05-03 | |
Enamine | EN300-33049729-10g |
[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |
2703781-98-8 | 95% | 10g |
$3069.0 | 2023-09-04 | |
Enamine | EN300-33049729-5.0g |
[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |
2703781-98-8 | 95% | 5g |
$2070.0 | 2023-05-03 | |
Enamine | EN300-33049729-0.5g |
[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride |
2703781-98-8 | 95% | 0.5g |
$557.0 | 2023-09-04 |
(2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
(2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochlorideに関する追加情報
Introduction to (2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride (CAS No. 2703781-98-8)
(2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2703781-98-8, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines and has garnered attention due to its unique structural properties and potential applications in drug development.
The molecular structure of (2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride consists of a phenyl ring substituted with bromine and chlorine atoms at the 2nd and 4th positions, respectively, and an amine group attached to a methyl group. This specific arrangement of functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structures. The presence of both bromine and chlorine atoms on the aromatic ring enhances the reactivity of this molecule, making it a valuable building block for various pharmacological applications. Researchers have been investigating its potential role in the development of novel therapeutic agents, particularly those targeting neurological disorders and inflammatory conditions.
One of the most promising areas of research involving (2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride is its potential as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying the structure of this compound, scientists aim to develop selective kinase inhibitors that can modulate these pathways effectively.
Recent studies have demonstrated that derivatives of (2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride exhibit significant inhibitory activity against various kinases. For instance, researchers have reported the synthesis of several analogs that show potent activity against tyrosine kinases, which are overexpressed in many cancer cells. These findings highlight the compound's potential as a lead molecule in oncology drug development.
Another area where this compound has shown promise is in the treatment of neurological disorders. The amine group in its structure allows for interactions with neurotransmitter receptors, making it a candidate for developing drugs that can modulate neurotransmitter activity. Preliminary studies have indicated that certain derivatives of (2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride may have neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic pathways for preparing (2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride have also been optimized to ensure high yields and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been employed to construct the desired molecular framework efficiently. These methods not only improve the accessibility of the compound but also enhance its suitability for further derivatization and pharmacological evaluation.
In conclusion, (2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride (CAS No. 2703781-98-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases, particularly cancer and neurological disorders. Ongoing research continues to explore its pharmacological properties and synthetic applications, paving the way for new treatments and interventions.
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